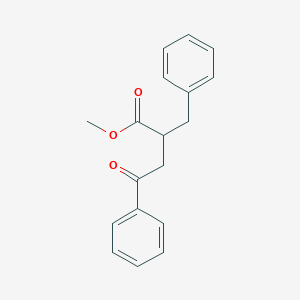
8-Oxa-6-azabicyclo(3.2.1)octane, 6-(2-hydroxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Hydroxyethyl)-8-oxa-6-azabicyclo[3.2.1]octane is a nitrogen-containing heterocycle with significant potential in various fields, including drug discovery and synthetic chemistry. This compound features a unique bicyclic structure that includes a six-membered nitrogen heterocycle fused to a cyclopentane ring, making it an interesting scaffold for various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Hydroxyethyl)-8-oxa-6-azabicyclo[3.2.1]octane typically involves multiple steps, including intramolecular cycloadditions and ring-opening reactions. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by cyclopropane ring opening . Another approach includes the use of samarium diiodide for the cleavage of N–O bonds, followed by amide methylation .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve scalable versions of the synthetic routes mentioned above. These methods would need to be optimized for yield, purity, and cost-effectiveness, possibly involving continuous flow chemistry techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 6-(2-Hydroxyethyl)-8-oxa-6-azabicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form different functional groups, and it can also participate in nucleophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions often require specific conditions such as controlled temperatures and pH levels to achieve the desired products .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
6-(2-Hydroxyethyl)-8-oxa-6-azabicyclo[3.2.1]octane has a wide range of scientific research applications. In chemistry, it serves as a key intermediate in the synthesis of more complex molecules. In biology and medicine, its unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors . Industrially, it can be used in the production of polymers and other advanced materials .
Mécanisme D'action
The mechanism by which 6-(2-Hydroxyethyl)-8-oxa-6-azabicyclo[3.2.1]octane exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are crucial for various biological processes. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include other azabicyclo[3.2.1]octane derivatives, such as 2-azabicyclo[3.2.1]octane and its various functionalized forms . These compounds share a similar core structure but differ in their functional groups, which can significantly affect their chemical and biological properties.
Uniqueness: What sets 6-(2-Hydroxyethyl)-8-oxa-6-azabicyclo[32Its hydroxyethyl group, for example, allows for additional hydrogen bonding and reactivity, making it a versatile scaffold for further modifications .
Propriétés
Numéro CAS |
73805-98-8 |
|---|---|
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
2-(8-oxa-6-azabicyclo[3.2.1]octan-6-yl)ethanol |
InChI |
InChI=1S/C8H15NO2/c10-5-4-9-6-7-2-1-3-8(9)11-7/h7-8,10H,1-6H2 |
Clé InChI |
MDQSUBXWKFPVPI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CN(C(C1)O2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


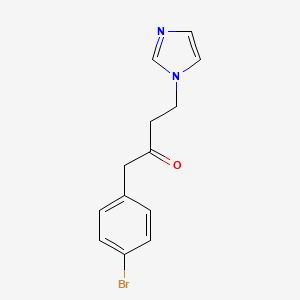
![Tetrazolo[1,5-a]quinoline](/img/structure/B14009986.png)

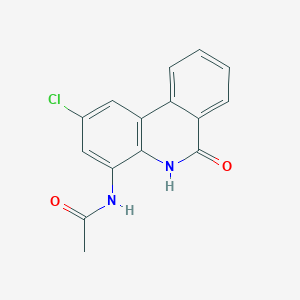
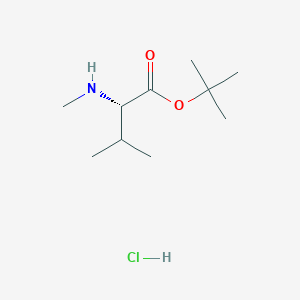

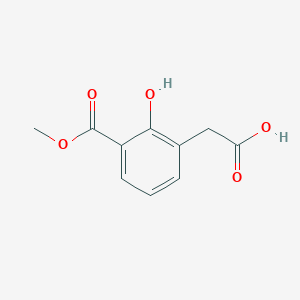
![[cis-3-[(5-Bromo-2-nitro-anilino)methyl]cyclopentyl]methanol](/img/structure/B14010012.png)

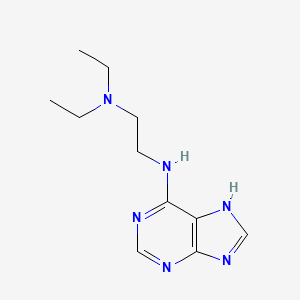
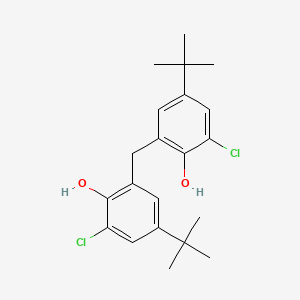
![Ethyl 5-oxo-1-phenyl-4-[(E)-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}diazenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B14010032.png)
![3-[(E)-(4-Methoxyphenyl)diazenyl]pyrazine-2,6-diamine](/img/structure/B14010033.png)
